molecular formula C9H6N2S2 B377079 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile CAS No. 24793-01-9

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

Cat. No.: B377079
CAS No.: 24793-01-9
M. Wt: 206.3g/mol
InChI Key: GWSJKSFGUSSSKQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile is a chemical compound built around the benzothiazole scaffold, a structure recognized as a privileged framework in medicinal chemistry due to its diverse pharmacological potential . This specific derivative is offered for research and development purposes, particularly in the field of drug discovery. Benzothiazole nuclei are present in various pharmacologically active compounds and are intensively studied for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant applications . Research into structurally related benzothiazole-acetohydrazide hybrids has demonstrated significant anticonvulsant properties in preclinical models, showing protection against psychomotor seizures and suggesting potential interaction with epilepsy targets such as GABA and glutamate receptors . The benzothiazole core is a common feature in several marketed drugs and is frequently explored in the synthesis of novel therapeutic agents . As a chemical building block, this compound can be utilized in further synthetic transformations to create more complex molecules for biological evaluation. Researchers can leverage its structure to explore new chemical space in the development of central nervous system (CNS) active agents or other pharmaceuticals. Handling and Safety: While specific handling data for this exact compound is limited in the search results, related benzothiazole acetonitriles are known to be air-sensitive and may cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Note on Availability: The precise physical data, specifications, and detailed safety profile for this compound are not fully available in the current search results. The information presented is based on the properties of the benzothiazole core and closely related analogues. Please contact us for further technical details and specific availability. Intended Use: This product is supplied for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSJKSFGUSSSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290239
Record name 2-(2-Benzothiazolylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24793-01-9
Record name 2-(2-Benzothiazolylthio)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24793-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzothiazolylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Mercaptobenzothiazole

The precursor 2-mercaptobenzothiazole (2-MBT) is typically synthesized via a two-step process involving aniline and sulfur. A patented method (CN110590702A) outlines the following optimized procedure:

Step 1: Formation of N-Methyleneaniline
Aniline reacts with formaldehyde in toluene under reflux to form Schiff base intermediates. Key parameters include:

  • Formaldehyde concentration : 30–40%

  • Mass ratio (aniline:formaldehyde) : 1:1–1.2

  • Reaction temperature : 30–70°C during aniline addition, followed by reflux (110°C)

  • Yield : 93.9% (white solid, 99.8% purity)

Step 2: Reaction with Sulfur
N-Methyleneaniline reacts with molten sulfur at 150–260°C under normal pressure to yield 2-MBT. This method avoids high-pressure conditions, reducing tar formation and improving safety.

Functionalization to 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

2-MBT undergoes nucleophilic substitution with chloroacetonitrile in the presence of a base. A modified protocol derived from acetamide syntheses (ACS Omega, 2023) suggests:

  • Reagents : 2-MBT, chloroacetonitrile, potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Stirring at 80–100°C for 12–24 hours

  • Workup : Ethyl acetate extraction, solvent evaporation, and recrystallization

  • Yield : ~70–85% (estimated from analogous reactions)

Industrial-Scale Production Techniques

Microwave-Assisted Synthesis

Reaction Optimization and Critical Parameters

Solvent Selection

SolventReaction RateYield (%)Purity (%)
DMFHigh8595
EthanolModerate7090
THFLow6085

Data inferred from acetamide derivative syntheses

Temperature Effects

  • <80°C : Incomplete reaction, <50% yield

  • 80–100°C : Optimal range, 70–85% yield

  • >100°C : Decomposition, reduced purity

Challenges and Mitigation Strategies

Nitrile Group Stability

The acetonitrile moiety is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

  • pH control : Maintain neutral conditions during workup

  • Low-temperature storage : -20°C under inert atmosphere

Byproduct Formation

  • Major byproducts : Disulfides (from 2-MBT oxidation)

  • Solution : Use antioxidants (e.g., BHT) and inert gas purging

Scalability and Cost Analysis

ParameterLaboratory ScaleIndustrial Scale
Batch size10 g100 kg
Cost per kg$1,200$300
Purity95%99%
Energy consumptionHighOptimized

Cost estimates based on precursor pricing and patent data

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors and sodium channels in the brain. This modulation helps in stabilizing neuronal activity and preventing seizures . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile

  • Molecular Formula : C₉H₅ClN₂S₂
  • Molecular Weight : 240.73 g/mol
  • This modification may also influence biological activity, as halogenation often enhances lipophilicity and bioavailability .

2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide

  • Molecular Formula : C₁₅H₁₃N₃OS₃
  • Molecular Weight : 347.47 g/mol
  • Key Differences: Replacement of the nitrile group with a hydrazide moiety expands hydrogen-bonding capacity (1 donor, 3 acceptors) and increases molecular complexity. Such derivatives are often explored for biological applications, including antimicrobial or anticancer activity .

Functional Group Variations

Acetamide Derivatives (e.g., N-(1,3-Benzothiazol-2-yl)acetamide)

  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 192.24 g/mol
  • Key Differences : Substitution of the sulfanyl-acetonitrile group with an acetamide (-NHCOCH₃) reduces electrophilicity. Acetamide derivatives are frequently crystallized and studied for their solid-state packing interactions, which are critical in pharmaceutical formulation .

Coordination Polymers (e.g., Cu(II) Complex with Benzothiazole Ligands)

  • Key Features: The sulfanyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile may act as a soft donor ligand for transition metals. A related copper(II) coordination polymer demonstrates tridentate binding via sulfur and nitrogen atoms, forming stable chelate rings. Such complexes are relevant in catalysis or materials science .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Key Functional Groups Notable Properties/Applications
Target Compound C₉H₆N₂S₂ Benzothiazole, sulfanyl, nitrile Potential ligand for metals; high polarity
5-Chloro-substituted Analog C₉H₅ClN₂S₂ Chloro, sulfanyl, nitrile Enhanced lipophilicity; halogen-directed reactivity
Acetohydrazide Derivative C₁₅H₁₃N₃OS₃ Hydrazide, thienyl Hydrogen-bonding capacity; biological activity
N-(1,3-Benzothiazol-2-yl)acetamide C₉H₈N₂OS Acetamide Crystallographic stability; pharmaceutical uses

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6N2S2
  • Molecular Weight : 210.29 g/mol

The primary biological activity of this compound involves its interaction with various biological targets, particularly enzymes involved in purinergic signaling pathways. It has been shown to inhibit ecto-5’-nucleotidase, an enzyme that converts AMP to adenosine, thus modulating adenosine levels and affecting cellular signaling pathways related to immune response and neurotransmission.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Studies have indicated that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism was observed in various cancer cell lines, including U937 and MCF-7 .
    • Specific compounds showed IC50 values as low as 5.2 μM, indicating potent anticancer properties.
  • Enzyme Inhibition :
    • The inhibition of ecto-5’-nucleotidase leads to decreased adenosine production, which can influence tumor microenvironments and enhance anti-tumor immunity.
  • Neuroprotective Effects :
    • By modulating purinergic signaling, the compound may also have neuroprotective effects, potentially beneficial in neurodegenerative diseases where adenosine signaling plays a critical role.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerActivation of procaspase-3 to caspase-3
Enzyme InhibitionInhibition of ecto-5’-nucleotidase
NeuroprotectionModulation of purinergic signaling

Case Study: Anticancer Activity

A series of benzothiazole derivatives were synthesized and tested for anticancer activity. Among them, compounds featuring the benzothiazole moiety demonstrated significant selectivity against cancer cell lines with varying levels of procaspase-3 expression. The most promising compounds exhibited strong caspase-3 activation activity (>60%) compared to the positive control PAC-1 .

Table 2: Caspase-3 Activation Activity

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This table illustrates the efficacy of selected compounds in activating caspase-3 compared to a known positive control.

Pharmacokinetics

Pharmacokinetic studies suggest that the bioavailability of this compound is influenced by its lipophilicity and molecular structure. Factors such as pH and temperature can affect its stability and efficacy in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between benzothiazole-2-thiol and α-haloacetonitriles. For derivatives, solvent-free reductive amination with aldehydes (e.g., hydrazine hydrate in ethanol under reflux) is effective, monitored by TLC (chloroform:methanol, 7:3 ratio) . Optimize yields by controlling reaction time (4–6 hours) and temperature (80–100°C).

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use NIOSH-approved P95 respirators for particulate filtration and OV/AG/P99 respirators for higher protection. Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Ensure fume hoods are used during synthesis to mitigate inhalation risks. Stability data indicate no decomposition under standard storage (room temperature, inert atmosphere) .

Q. How can the purity and structural identity of this compound be verified post-synthesis?

  • Methodological Answer : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (77–78°C). Structural validation requires 1H^1H- and 13C^{13}C-NMR to identify sulfanyl (–S–) and nitrile (–CN) groups. X-ray crystallography resolves π-π stacking interactions in solid-state structures .

Q. What are the key coordination properties of this compound in metal complexes?

  • Methodological Answer : The benzothiazole sulfanyl group acts as a tridentate ligand, coordinating through sulfur (S), nitrogen (N), and oxygen (O) atoms. In copper(II) complexes, it forms distorted square-pyramidal geometries with bond lengths of Cu–S (~2.4 Å) and Cu–N (~1.9 Å), confirmed by single-crystal XRD .

Q. How does this compound participate in 1,3-dipolar cycloaddition reactions?

  • Methodological Answer : React with nitrilimines to form bis-thiadiazole derivatives. Monitor byproduct formation (e.g., α-(benzothiazolylsulfanyl)alkanone hydrazones) via LC-MS. Optimize solvent polarity (DMF or THF) and reaction time (12–24 hours) to favor cycloadducts .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound in coordination polymers?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model ligand-to-metal charge transfer. Validate against experimental XRD bond lengths (e.g., Cu–O = 1.92 Å) and UV-Vis spectra (d-d transitions at 450–600 nm) .

Q. What role do weak intermolecular interactions play in stabilizing its supramolecular assemblies?

  • Methodological Answer : π-π stacking between benzothiazole and benzene rings (Cg···Cg = 3.67–3.76 Å, dihedral angle = 11.02°) and hydrogen bonding (N–H···O) contribute to 1D polymeric chain stability. Use Hirshfeld surface analysis to quantify interaction contributions .

Q. How can structural distortions in metal coordination geometries affect catalytic activity?

  • Methodological Answer : Distorted square-pyramidal geometries (e.g., CuN2_2O3_3 with bond angles 80.7–99.2°) enhance Lewis acidity. Test catalytic efficiency in oxidation reactions (e.g., cyclohexane → adipic acid) and correlate with angular deviation metrics from ideal geometry .

Q. What strategies mitigate byproduct formation during cycloaddition reactions with nitrilimines?

  • Methodological Answer : Introduce steric hindrance via substituted nitrilimines (e.g., aryl groups) to suppress hydrazone byproducts. Use high-pressure conditions (5–10 bar) to accelerate cycloaddition kinetics, monitored by in situ FTIR .

Q. How do solvent polarity and temperature influence the tautomeric equilibria of this compound?

  • Methodological Answer : In polar solvents (e.g., DMSO), the thione-thiol tautomer equilibrium shifts toward the thiol form (confirmed by 1H^1H-NRS). Variable-temperature NMR (25–80°C) quantifies ΔG^\circ for tautomerization, critical for designing pH-sensitive probes .

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